Cas no 146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI))
![1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) structure](https://de.kuujia.com/scimg/cas/146663-67-4x500.png)
146663-67-4 structure
Produktname:1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone, 8-acetyl-10-((5-((2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-alpha-L-xylo-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-, (2S-(2alpha(6aR*,10S*,10aS*),5beta(2Z,4S*),6alpha))-
- Dutomycin
- CHEBI:171673
- 146663-67-4
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate
-
- Inchi: InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1
- InChI-Schlüssel: ZYPYHMZLLIDAAL-WNMWLNICSA-N
- Lächelt: CCC[C@H](/C=C(\C(O[C@@H]1[C@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@@H]3C(=O)C(C(=O)C)=C(O)[C@]4(C(C5=C(O)C6C(C=C(C(=O)C=6C(C)=C5C[C@@]34O)OC)=O)=O)O)O[C@@H]2C)C[C@@]1(C)O)=O)/C)C
Berechnete Eigenschaften
- Genaue Masse: 854.3361
- Monoisotopenmasse: 854.3361
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 61
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1920
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 259
Experimentelle Eigenschaften
- Dichte: 1.43
- Siedepunkt: 1022.1°Cat760mmHg
- Flammpunkt: 302.5°C
- Brechungsindex: 1.621
- PSA: 258.95000
- LogP: 3.27030
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Verwandte Literatur
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)) Verwandte Produkte
- 1261978-45-3(5-Chloro-3-(3,5-dimethoxyphenyl)benzoic acid)
- 1231245-19-4((3-Methylbutyl)hydrazine Hydrochloride)
- 2138517-89-0((1-propoxycyclooctyl)methanol)
- 785754-29-2((1-Ethylcyclopropyl)amine)
- 959581-81-8((3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one)
- 2229246-34-6(methyl 3-(2-hydroxypropan-2-yl)-4-methoxybenzoate)
- 2145615-51-4(Ethyl 3,3-dimethylazetidine-2-carboxylate)
- 1251561-79-1(1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea)
- 895645-08-6(2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-methylphenyl)acetamide)
- 2094914-41-5(1-(4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)prop-2-en-1-one)
Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
